![molecular formula C21H20N6OS B12597164 Hydrazinecarboximidamide, 2-[1-[3-[(5-hydroxy-4-methylnaphtho[1,2-d]thiazol-2-yl)amino]phenyl]ethylidene]- CAS No. 608126-75-6](/img/structure/B12597164.png)
Hydrazinecarboximidamide, 2-[1-[3-[(5-hydroxy-4-methylnaphtho[1,2-d]thiazol-2-yl)amino]phenyl]ethylidene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[e][1,3]benzothiazole core, which is known for its biological activity and potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzo[e][1,3]benzothiazole core, followed by the introduction of the hydroxy and methyl groups, and finally, the attachment of the guanidine moiety. Common reagents used in these reactions include aromatic amines, aldehydes, and guanidine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.
科学的研究の応用
2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and pathways.
Medicine: Its potential therapeutic benefits are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to 2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine include other benzo[e][1,3]benzothiazole derivatives and guanidine-containing compounds. Examples include:
- 2-[1-[3-[(5-hydroxybenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine
- 2-[1-[3-[(4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine
Uniqueness
The uniqueness of 2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine lies in its specific combination of functional groups and structural features, which confer distinct biological and chemical properties. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
608126-75-6 |
|---|---|
分子式 |
C21H20N6OS |
分子量 |
404.5 g/mol |
IUPAC名 |
2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine |
InChI |
InChI=1S/C21H20N6OS/c1-11-18(28)16-9-4-3-8-15(16)17-19(11)29-21(25-17)24-14-7-5-6-13(10-14)12(2)26-27-20(22)23/h3-10,28H,1-2H3,(H,24,25)(H4,22,23,27) |
InChIキー |
ZWIDPMKJQIGISJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2C3=C1SC(=N3)NC4=CC=CC(=C4)C(=NN=C(N)N)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid](/img/structure/B12597082.png)
![N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine](/img/structure/B12597094.png)
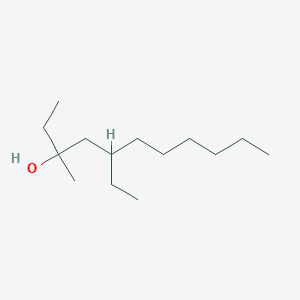
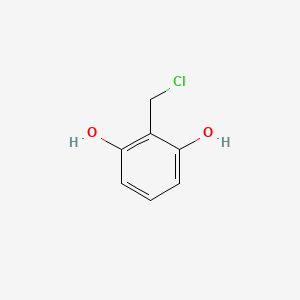
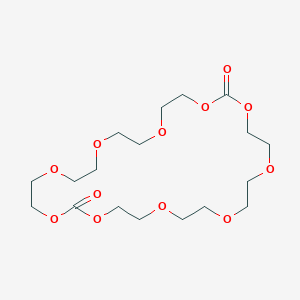
![Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride](/img/structure/B12597119.png)

![Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy-](/img/structure/B12597145.png)
![Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]-](/img/structure/B12597148.png)

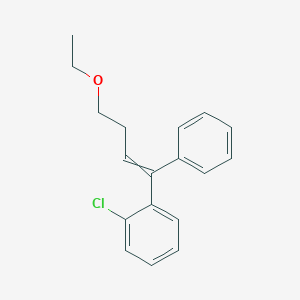
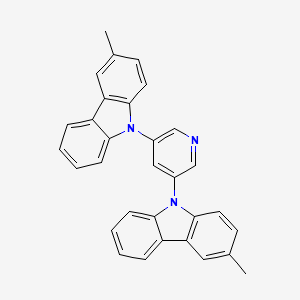
![2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12597183.png)
![2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12597186.png)
